The compound "5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities. The incorporation of a trifluoromethyl group and a benzylthio moiety into the thiadiazole scaffold can potentially enhance the compound's biological properties, making it a candidate for various applications in medicinal chemistry.
Fluorinated 1,3,4-thiadiazole derivatives have demonstrated moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562)1. The presence of electron-withdrawing groups, such as fluorine, appears to enhance the cytotoxicity of these compounds, with certain derivatives showing higher activity than the reference drug imatinib3.
The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been explored, with novel triazole-linked compounds synthesized for this purpose2. Although the specific activity of "5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol" against Leishmania species is not detailed, the structural similarity suggests potential efficacy in this area.
Substituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents, showing a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various yeast strains4.
Compounds bearing the 1,3,4-thiadiazole moiety have been investigated for their angiotensin II receptor antagonistic activities, which is relevant for the treatment of hypertension and cardiovascular diseases5.
The antioxidant potential of 1,3,4-thiadiazole derivatives has been assessed, with several compounds exhibiting significant activity in scavenging free radicals6. This property is crucial for the development of drugs that can mitigate oxidative stress-related diseases.
Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown significant anti-depressant activity, indicating the potential of thiadiazole derivatives in the treatment of depression7.
Newly synthesized 1,3,4-thiadiazole derivatives have been screened for their ability to inhibit acetylcholinesterase, butyrylcholinesterase, and alkaline phosphatase, with some compounds exhibiting better inhibitory activities than reference drugs8. This suggests their potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
The synthesis of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol can be achieved through several established methods involving thiadiazole derivatives. A common approach involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate benzyl halides in the presence of a base such as potassium hydroxide or sodium hydride in a suitable solvent like dimethylformamide.
This method allows for high yields and purity of the target compound.
The molecular structure of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol features a thiadiazole ring with a thiol group at position 2. The trifluoromethyl substituent at the benzyl group enhances the lipophilicity and biological activity of the compound.
The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol can participate in various chemical reactions due to its functional groups:
These reactions are vital for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds containing the thiadiazole scaffold often involves interaction with biological targets such as enzymes or receptors. For instance:
The specific mechanism for 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol would require further investigation through biological assays and molecular docking studies.
These properties are crucial for determining the suitability of the compound for various applications.
5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol has potential applications in various fields:
Research into these applications is ongoing, highlighting the versatility and importance of this compound in scientific research.
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system characterized by two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. This arrangement creates a planar, electron-deficient aromatic system with pronounced stability. The ring exhibits substantial aromaticity due to the delocalization of six π-electrons across the heteroatoms and carbon atoms, conforming to Hückel's rule. This electron-deficient nature arises from the strong electron-withdrawing characteristics of the adjacent nitrogen atoms, which create partial positive charges on the carbon atoms (C-2 and C-5) [1] [4].
The sulfur atom contributes significantly to the electronic profile through its low-lying C-S σ* orbitals, which generate localized regions of low electron density ("σ-holes"). These regions facilitate non-covalent interactions with biological targets, particularly through sulfur-centered hydrogen bonding and orthogonal interactions with π-systems [7] [10]. The mesoionic character observed in certain 1,3,4-thiadiazole derivatives enhances membrane permeability and bioavailability, as the molecules can adopt charge-separated resonance forms that improve solubility and target engagement [4] [8].
Table 1: Key Structural Parameters of 1,3,4-Thiadiazole Core
Parameter | Value/Range | Biological Significance |
---|---|---|
Aromaticity index | High (6π-electron) | DNA base mimicry |
Bond length (C-S) | 1.64–1.67 Å | σ-hole formation |
Bond angle (N-C-N) | 112–115° | Planarity maintenance |
Dipole moment | 3.5–4.2 D | Enhanced solubility & target interaction |
The trifluoromethyl (-CF₃) group is a critical modulator of bioactivity in thiadiazole derivatives. Its strong electron-withdrawing effect (-I effect) enhances the electron deficiency of the thiadiazole ring, facilitating interactions with electron-rich biological targets. The -CF₃ group significantly increases lipophilicity (log P), promoting better membrane penetration and bioavailability. Additionally, its metabolic stability reduces oxidative deactivation in vivo, prolonging therapeutic effects [3] [9].
The benzylthio (-SCH₂C₆H₄CF₃) substituent at C-5 provides conformational flexibility and hydrophobic bulk. The thioether linkage (-S-) serves as a hydrogen bond acceptor and can participate in metabolic transformations, while the benzyl ring enables π-stacking interactions with aromatic residues in enzyme binding pockets. When combined with the -CF₃ group at the meta-position, as in 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol, the molecule exhibits optimized steric and electronic complementarity with hydrophobic enzyme cavities, enhancing target affinity [3] [9].
1,3,4-Thiadiazoles emerged as privileged scaffolds in medicinal chemistry following the introduction of acetazolamide in the 1950s as a carbonic anhydrase inhibitor for glaucoma treatment. Subsequent development yielded sulfamethizole (antibacterial), desaglybuzole (hypoglycemic), and megazol (antiparasitic), establishing the versatility of the core structure [4] [10]. The 1990s saw strategic incorporation of sulfur-based substituents to enhance bioactivity, culminating in compounds like 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol. Modern drug design exploits this scaffold for targeted therapies, evidenced by clinical candidates like litronesib (Eg5 kinesin inhibitor) and filanesib (KSP inhibitor) for cancer [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8